Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate
Description
Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate is a synthetic ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the 4-position and a difluoromethoxy substituent at the 2-position of the butanoate backbone. This compound is structurally designed to balance steric protection (via the Boc group) with enhanced electronic properties (via the difluoromethoxy group), making it relevant for applications in medicinal chemistry, particularly in peptide synthesis and prodrug development. Its synthesis typically involves multi-step protocols, including carbamate formation and esterification, as observed in analogous compounds .
Properties
Molecular Formula |
C11H19F2NO5 |
|---|---|
Molecular Weight |
283.27 g/mol |
IUPAC Name |
methyl 2-(difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C11H19F2NO5/c1-11(2,3)19-10(16)14-6-5-7(8(15)17-4)18-9(12)13/h7,9H,5-6H2,1-4H3,(H,14,16) |
InChI Key |
JJRIXCNNEPCVPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OC)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Bromo-Ketone Preparation
The synthesis begins with the alkylation of α-bromo-ketones, which serve as electrophilic partners. For example, reacting 4-amino-2-(difluoromethoxy)butanoic acid derivatives with tert-butoxycarbonyl anhydride (Boc₂O) in the presence of cesium carbonate (Cs₂CO₃) generates the Boc-protected intermediate. A bromo-ketone precursor, such as methyl 4-amino-2-(difluoromethoxy)but-2-enoate, is treated with bromine in acetic acid to install the bromine atom at the α-position.
Alkylation Conditions
Subsequent alkylation employs cesium carbonate (1.5 equivalents) in acetonitrile at room temperature, achieving 70–85% yields. Triethylamine (Et₃N) in acetone at 50°C provides an alternative for heat-tolerant substrates. The reaction proceeds via SN2 displacement, with the bromide leaving group replaced by the Boc-protected amine nucleophile.
Table 1: Alkylation Optimization
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Cs₂CO₃ | Acetonitrile | 25°C | 85 |
| Et₃N | Acetone | 50°C | 78 |
| K₂CO₃ | THF | 40°C | 65 |
Cyclization and Deprotection Strategies
Ammonium Acetate-Mediated Cyclization
Following alkylation, cyclization forms the pyrrolidine or piperidine ring systems common in Nav1.8 modulators. Heating the alkylated product with ammonium acetate (10 equivalents) in anhydrous toluene at 100–130°C for 12 hours induces cyclization via intramolecular imine formation. This step achieves 90–95% conversion, with the Boc group remaining intact.
Acidic Deprotection
Final deprotection removes the Boc group using hydrochloric acid (HCl) in 1,4-dioxane. Stirring at room temperature for 2 hours cleaves the tert-butoxycarbonyl moiety, yielding the free amine. For benzyloxycarbonyl (Cbz)-protected analogs, hydrogenolysis over palladium on carbon (Pd/C) in methanol is employed.
Table 2: Deprotection Efficiency
| Protecting Group | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Boc | 4M HCl/dioxane | 25°C, 2 h | 92 |
| Cbz | H₂, Pd/C | MeOH, 25°C, 4 h | 88 |
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
The difluoromethoxy group is introduced via Suzuki-Miyaura coupling. Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-bromobutanoate reacts with difluoromethoxyphenylboronic acid in the presence of bis(di-tert-butylphosphino)ferrocene palladium(II) acetate (Pd(dtbpf)Cl₂). Optimized conditions use 1,4-dioxane/water (3:1) at 100°C under microwave irradiation, yielding 83–90% of the coupled product.
Catalyst Screening
Palladium catalysts significantly impact efficiency. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in dimethoxyethane (DME) at 120°C achieves 92% yield but requires longer reaction times (2 hours).
Table 3: Cross-Coupling Catalysts
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(dtbpf)Cl₂ | Dioxane/H₂O | 100°C | 1 | 90 |
| Pd(PPh₃)₄ | DME/H₂O | 120°C | 2 | 92 |
| Pd(OAc)₂/XPhos | THF/H₂O | 80°C | 3 | 85 |
Enantioselective Synthesis
Chiral Resolution
The (S)-enantiomer is obtained via chiral column chromatography using cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase. Hexane/isopropanol (90:10) elutes the desired enantiomer with >99% enantiomeric excess (ee).
Asymmetric Catalysis
Alternatively, asymmetric hydrogenation of a prochiral ketone precursor using ruthenium-BINAP catalysts achieves 95% ee. Reaction conditions include 50 bar H₂ pressure in methanol at 25°C for 24 hours.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially involving the difluoromethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and include controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group, allowing selective reactions at other sites of the molecule. The difluoromethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Functional Group Variations
The compound’s uniqueness lies in its combination of a Boc-protected amine and a difluoromethoxy group. Below is a comparative breakdown with similar compounds:
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Boc Protection : The tert-butoxycarbonyl group is a common feature in and compounds, enhancing stability during synthetic workflows .
- Difluoromethoxy vs.
- Backbone Flexibility: The butanoate ester backbone offers greater conformational flexibility than rigid imidazole cores (), influencing binding interactions .
Physicochemical and Spectroscopic Properties
Table 2: Inferred Physicochemical Properties
Spectroscopic Techniques :
- Absorption Spectroscopy : The target compound likely exhibits absorption peaks in the 250–450 nm range, similar to the GABA derivative in , though shifted due to difluoromethoxy’s electronic effects .
- NMR Characterization : Boc-group protons (δ ~1.4 ppm) and difluoromethoxy (δ ~5.5–6.0 ppm) would distinguish it from analogs lacking these groups .
Biological Activity
Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate, a compound notable for its unique structural features, has garnered interest in medicinal chemistry and organic synthesis. This article explores its biological activity, including potential interactions with biological targets, synthesis pathways, and applications in various fields.
Molecular Characteristics
- Molecular Formula : CHFN O
- Molecular Weight : Approximately 283.27 g/mol
- IUPAC Name : this compound
The compound features a tert-butoxycarbonyl (Boc) protecting group and a difluoromethoxy functional group, which are critical for its reactivity and stability in biological systems.
Structural Representation
| Structure | Description |
|---|---|
| Chemical Structure | The structure illustrates the Boc group attached to the amino group and the difluoromethoxy moiety. |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors due to its electronic properties. The difluoromethoxy group enhances binding affinity, while the Boc group allows for selective modifications, which can lead to the development of enzyme inhibitors or receptor modulators.
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- Research indicates that compounds with similar structures exhibit inhibitory effects on specific enzymes involved in metabolic pathways. The difluoromethoxy group may enhance these interactions by stabilizing the transition state during catalysis.
-
Cellular Assays :
- In vitro studies have shown that this compound can modulate cellular pathways, potentially influencing cell proliferation and apoptosis. These effects are likely mediated through receptor interactions that alter signaling cascades within cells.
-
Synthetic Applications :
- The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules used in pharmaceutical development. Its unique combination of steric protection and electronic modulation makes it valuable for creating derivatives with enhanced biological properties.
Comparative Analysis with Related Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| Methyl 4-((tert-butoxycarbonyl)amino)butanoate | Lacks difluoromethoxy group | Simpler structure; less reactivity |
| Methyl 4-amino-2-(difluoromethoxy)butanoate | No protecting group | Directly involved in biological activity |
| Chloromethyl (2S)-4-{[(tert-butoxy)carbonyl]amino}butanoate | Contains chloromethyl instead of difluoromethoxy | Potentially more reactive due to chlorine |
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate?
Answer:
The synthesis typically involves three key steps:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino moiety using Boc anhydride or Boc-OSu in the presence of a base (e.g., NaH or K₂CO₃) .
Difluoromethoxy Introduction : Incorporate the difluoromethoxy group via nucleophilic substitution or oxidation-reduction sequences. Chlorodifluoromethane (ClCF₂H) or analogous reagents under basic conditions (e.g., KOH/ethanol) are commonly employed .
Esterification : Finalize the methyl ester using methanol under acidic (e.g., HCl) or coupling conditions (e.g., DCC/DMAP) .
Key solvents: Dichloromethane (DCM) or ethanol for Boc protection; DMF for polar intermediates .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm Boc group integrity (δ ~1.4 ppm for tert-butyl) and difluoromethoxy signals (δ ~120 ppm for CF₂ in ¹⁹F NMR) .
- HPLC-MS : Validate purity (>95%) and molecular weight ([M+H]⁺ calculated for C₁₂H₂₀F₂NO₅: 304.14) .
- FT-IR : Identify carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; ester C=O at ~1740 cm⁻¹) .
Advanced: How can researchers optimize the introduction of the difluoromethoxy group?
Answer:
- Reagent Selection : Use ClCF₂H with K₂CO₃ in DMF at 60–80°C to enhance nucleophilic substitution efficiency .
- Fluorine Source : Alternatives like difluoromethyl triflate (CF₂HOTf) may improve regioselectivity.
- Monitoring : Track reaction progress via ¹⁹F NMR to minimize side products (e.g., over-fluorination) .
Advanced: What computational methods predict this compound’s interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., GABA transaminase) based on structural analogs .
- MD Simulations : GROMACS or AMBER assess stability of Boc-deprotected intermediates in aqueous environments .
- QSAR Models : Relate substituent effects (e.g., difluoromethoxy electronegativity) to activity .
Basic: What are the primary research applications of this compound?
Answer:
- Peptide Synthesis : Boc-protected intermediate for solid-phase peptide coupling .
- Neuroactive Probes : Structural analog of GABA derivatives tested for anti-Alzheimer’s activity .
- Fluorinated Building Blocks : Study metabolic stability via CF₂ groups in drug candidates .
Advanced: How to resolve discrepancies in spectroscopic data for this compound?
Answer:
- Cross-Validation : Compare ¹H/¹³C NMR with density functional theory (DFT)-calculated shifts (e.g., Gaussian 09) .
- Isotopic Labeling : Use ¹⁵N-Boc derivatives to clarify ambiguous amino group signals .
- Crystallography : Obtain X-ray structures to confirm stereochemistry (if crystalline) .
Advanced: What strategies stabilize the Boc group during reactions?
Answer:
- Acid Sensitivity : Avoid protic acids (e.g., TFA) until deprotection is required; use buffered conditions (pH 7–8) .
- Temperature Control : Maintain reactions below 40°C to prevent Boc cleavage .
- Alternative Protection : Compare with Fmoc groups if Boc proves unstable in specific steps .
Basic: How to address solubility challenges in experimental setups?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
